molecular formula C10H11NO2 B11912942 1-(Cyclopropylmethyl)-4-nitrobenzene CAS No. 120383-85-9

1-(Cyclopropylmethyl)-4-nitrobenzene

Cat. No.: B11912942
CAS No.: 120383-85-9
M. Wt: 177.20 g/mol
InChI Key: GVEAGVFDOSZNJD-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-nitrobenzene is a nitroaromatic compound featuring a cyclopropylmethyl group attached to the benzene ring at the para position relative to the nitro (-NO₂) substituent. The nitro group imparts strong electron-withdrawing effects, influencing reactivity in electrophilic substitution and reduction reactions. Cyclopropylmethyl groups are known for their steric and electronic contributions, often enhancing metabolic stability in medicinal chemistry applications .

Properties

CAS No.

120383-85-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-nitrobenzene

InChI

InChI=1S/C10H11NO2/c12-11(13)10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

GVEAGVFDOSZNJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclopropylmethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(cyclopropylmethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the para-nitro product.

Another method involves the Friedel-Crafts alkylation of nitrobenzene with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires careful control of temperature and reaction time to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced separation techniques such as distillation and crystallization can help in purifying the final product.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction to form aromatic amines, a hallmark reaction for nitroarenes.

Primary Pathway :
1-(Cyclopropylmethyl)-4-nitrobenzeneZn, TMSClFeCl24H2O1-(Cyclopropylmethyl)-4-aminobenzene\text{this compound} \xrightarrow[\text{Zn, TMSCl}]{\text{FeCl}_2\cdot4\text{H}_2\text{O}} \text{1-(Cyclopropylmethyl)-4-aminobenzene}

  • Conditions : Iron(II) chloride with zinc and trimethylsilyl chloride (TMSCl) in N-methylpyrrolidone (NMP) at 90°C .

  • Mechanism : Sequential electron transfer reduces –NO₂ to –NH₂. The cyclopropylmethyl group remains intact under these conditions .

Comparative Data :

SubstrateReduction ProductCatalyst SystemYield (%)
1-Chloro-4-nitrobenzene4-ChloroanilineFe/Zn/TMSCl93
Target Compound 4-(Cyclopropylmethyl)aniline FeCl₂/Zn/TMSClInferred

Notes :

  • The cyclopropylmethyl group’s stability during reduction contrasts with chloro-substituted analogues, where dehalogenation may occur .

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to the meta position, while the cyclopropylmethyl group exerts ortho/para-directing effects. Steric hindrance from the cyclopropane ring limits substitution at proximal positions.

Example Reaction – Nitration :
This compoundHNO3/H2SO41-(Cyclopropylmethyl)-3,4-dinitrobenzene\text{this compound} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{}} \text{1-(Cyclopropylmethyl)-3,4-dinitrobenzene}

  • Regioselectivity : Predominantly meta to the nitro group due to its stronger electron-withdrawing effect .

Comparative Reactivity :

SubstituentDirecting EffectPreferred EAS Position
–NO₂metaPosition 3
–CH₂C₃H₅ (cyclopropyl)ortho/paraPositions 2/6

Outcome : Competition between directing groups leads to mixed products, with meta substitution favored .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo ring-opening under acidic or oxidative conditions.

Acid-Catalyzed Ring Opening :
–CH₂C₃H₅H2SO4–CH₂CH=CH₂\text{–CH₂C₃H₅} \xrightarrow{\text{H}_2\text{SO}_4} \text{–CH₂CH=CH₂}

  • Mechanism : Protonation induces ring strain relief, forming a propenyl group .

  • Conditions : Concentrated sulfuric acid at elevated temperatures .

Oxidative Ring Expansion :
–CH₂C₃H₅O3/Zn–CH₂COCH3\text{–CH₂C₃H₅} \xrightarrow{\text{O}_3/\text{Zn}} \text{–CH₂COCH}_3

  • Outcome : Ozonolysis followed by reductive workup yields a ketone.

Reductive Coupling Reactions

The nitro group enables cross-electrophile coupling with alkyl halides under iron catalysis.

Example :
This compound + R–XFeCl2Zn, TMSClR–C₆H₄–NH–(CH₂C₃H₅)\text{this compound + R–X} \xrightarrow[\text{FeCl}_2]{\text{Zn, TMSCl}} \text{R–C₆H₄–NH–(CH₂C₃H₅)}

  • Scope : Compatible with primary and secondary alkyl halides (e.g., 2-iodooctane) .

  • Yield : ~70–90% for analogous nitroarenes .

Comparative Reactivity with Analogues

CompoundReduction RateEAS ReactivityCyclopropane Stability
1-Chloro-4-nitrobenzeneHighLowN/A
Target Compound ModerateModerateModerate
4-NitrotolueneHighHighN/A

Key Observations :

  • The cyclopropylmethyl group slightly retards reduction compared to chloro analogues due to steric effects .

  • EAS reactivity is lower than toluene derivatives but higher than halogenated nitrobenzenes .

Data Tables

Scientific Research Applications

Chemical Synthesis and Intermediates

Role in Organic Synthesis
1-(Cyclopropylmethyl)-4-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as:

  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon or tin(II) chloride.
  • Electrophilic Aromatic Substitution : The compound can undergo substitution reactions where the nitro group is replaced with other substituents under appropriate conditions.

Table 1: Common Reactions of this compound

Reaction TypeReagents/ConditionsMajor Products Formed
ReductionHydrogen gas with palladium on carbon1-(Cyclopropylmethyl)-4-aminobenzene
Electrophilic SubstitutionHalogenating agents, Friedel-Crafts reagentsVarious substituted benzene derivatives

Biological Applications

Biological Interaction Studies
Research indicates that this compound can be utilized to study the interactions of nitroaromatic compounds with biological systems. Its ability to form reactive intermediates through the reduction of the nitro group allows for investigations into its potential biological effects and mechanisms.

Case Study: Antimicrobial Activity
In a study assessing various nitroaromatic compounds, this compound was included in screening for antimicrobial properties. Results indicated that compounds with similar structures exhibited significant activity against bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for creating derivatives that find applications in pharmaceuticals and agrochemicals.

Summary of Research Findings

  • Synthesis Methods : Commonly synthesized via nitration of cyclopropylmethylbenzene under controlled conditions.
  • Biological Activity : Exhibits potential as an antimicrobial agent and is involved in studies related to drug development.
  • Industrial Relevance : Utilized in creating specialty chemicals with applications across various sectors.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Cyclopropylmethyl)-4-nitrobenzene with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications References
This compound Not explicitly listed C₁₀H₁₁NO₂ 193.20 g/mol -NO₂ (para), -CH₂-cyclopropyl (para) Potential use in medicinal chemistry (e.g., nitro reduction to amines for drug intermediates) Inferred from analogs
1-(3-Chloroprop-1-ynyl)-4-nitrobenzene Not explicitly listed C₁₀H₇ClNO₂ 223.62 g/mol -NO₂ (para), -CH₂-C≡C-Cl (para) Synthesis of diarylbutynols via TDAE-mediated reactions; medicinal chemistry research
1-(Cyclopropylmethyl)-4-methoxybenzene 16510-27-3 C₁₁H₁₄O 162.23 g/mol -OCH₃ (para), -CH₂-cyclopropyl (para) Fragrance ingredient (anisole-like aroma); flavoring agent
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene 1204295-86-2 C₁₀H₈F₃ 186.17 g/mol -F (para), -CF₂-cyclopropyl (para) Specialty chemical with potential in agrochemicals or materials science

Structural and Electronic Differences

  • Nitro vs. Methoxy Groups: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, making the benzene ring less reactive toward electrophilic substitution compared to the electron-donating methoxy (-OCH₃) group in 1-(Cyclopropylmethyl)-4-methoxybenzene. This difference influences their applications: nitro derivatives are often intermediates in drug synthesis, while methoxy analogs are used in fragrances .
  • Cyclopropylmethyl vs.

Biological Activity

1-(Cyclopropylmethyl)-4-nitrobenzene, also known by its CAS number 120383-85-9, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11N1O2
  • Molecular Weight : 179.20 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a cyclopropylmethyl group attached to a nitro-substituted benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can affect cellular processes.

Potential Mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate oxidative stress by generating ROS, which can lead to cellular damage and apoptosis in cancer cells.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis through oxidative stress and enzyme inhibition.
Antimicrobial Effects Demonstrated inhibitory effects against certain bacterial strains, likely through disruption of DNA replication processes.
Neuroactivity Preliminary studies suggest potential interactions with neurotransmitter systems, although further research is needed to clarify these effects.

Anticancer Studies

In a study investigating the anticancer properties of this compound, researchers found that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to increased levels of apoptosis markers such as caspase-3 activation and PARP cleavage.

Antimicrobial Studies

Another study focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a lead compound for antibiotic development.

Research Findings

  • Cytotoxicity Assays :
    • Cell lines treated with varying concentrations of the compound showed a dose-dependent decrease in viability.
    • Flow cytometry analysis confirmed increased apoptotic cells upon treatment.
  • Enzyme Activity Inhibition :
    • The compound was shown to inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells.
    • Kinetic studies revealed an IC50 value of approximately 15 µM.
  • Oxidative Stress Induction :
    • Treatment with this compound resulted in elevated levels of malondialdehyde (MDA), indicating lipid peroxidation and oxidative damage.

Q & A

Q. What role does this compound play in synthesizing heterocyclic drug candidates?

  • Methodological Answer : It serves as a nitroaromatic precursor for Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to install aryl groups. Subsequent nitro reduction (e.g., H₂/Pd-C) generates amines for sulfonamide or urea linkages in bioactive molecules .

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